molecular formula C6H12OS B2484683 1-Propylsulfanyl-propan-2-one CAS No. 17078-37-4

1-Propylsulfanyl-propan-2-one

Cat. No. B2484683
CAS RN: 17078-37-4
M. Wt: 132.22
InChI Key: MNYLCZGMHUPYLI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives of 1-Propylsulfanyl-propan-2-one and related compounds typically involves condensation reactions, where 1-phenoxy-3-(propylsulfanyl)propan-2-ol reacts with formaldehyde and secondary aliphatic and heterocyclic amines, yielding aminomethoxy derivatives in 69–77% yields. The structure of these products is confirmed by elemental analysis, IR, and NMR spectroscopy (Jafarov et al., 2019).

Molecular Structure Analysis

While specific studies on the molecular structure of 1-Propylsulfanyl-propan-2-one are limited, research on similar sulfanyl compounds provides insight. For instance, the crystal structure of 1,2-dis(1,3-diphenylpropan-2-yl)disulfane was determined by X-ray diffraction, illustrating the molecular geometry and interactions within similar sulfanyl-containing compounds (Feng, 2013).

Chemical Reactions and Properties

Chemical reactions involving 1-Propylsulfanyl-propan-2-one derivatives often result in compounds with antimicrobial properties. For example, aminomethoxy derivatives have been shown to be more efficient antimicrobial agents than those currently used in medicine, as evidenced by their activity against bacteria and fungi (Jafarov et al., 2019).

Physical Properties Analysis

The physical properties of 1-Propylsulfanyl-propan-2-one derivatives, such as solubility, melting point, and boiling point, are crucial for their application in various fields. However, detailed studies specifically addressing these properties are scarce in the literature.

Chemical Properties Analysis

The chemical properties of 1-Propylsulfanyl-propan-2-one derivatives, including reactivity, stability, and potential chemical transformations, are of significant interest. The compound's ability to undergo various chemical reactions, including condensation with formaldehyde and secondary amines to yield aminomethoxy derivatives, highlights its versatility and potential for further functionalization (Jafarov et al., 2019).

Scientific Research Applications

Antimicrobial Properties

  • Synthesis and Antimicrobial Activity: The synthesis of aminomethoxy derivatives of 1-phenoxy-3-(propylsulfanyl)propane has been studied. These compounds, derived from 1-Propylsulfanyl-propan-2-one, have shown significant efficiency as antimicrobial agents, surpassing some of the current medical antiseptics in their efficacy against bacteria and fungi (Jafarov et al., 2019).
  • Aminomethyloxy Derivatives: Similar research involved creating aminomethyloxy derivatives of 1-(propylsulfanyl)pentane, a close relative of 1-Propylsulfanyl-propan-2-one. These derivatives were tested for their antimicrobial properties, particularly as additives to lubricating oils and antiseptics against various microbes (Dzhafarov et al., 2010).

Catalysis and Corrosion Inhibition 3. Corrosion Inhibition: A study on 1-(4-Nitrophenylo-imino)-1-(phenylhydrazono)-propan-2-one, a compound related to 1-Propylsulfanyl-propan-2-one, demonstrated its effectiveness as a corrosion inhibitor for mild steel in acidic environments. This application is vital in industrial settings to protect metal surfaces (Hamani et al., 2017).

Chemical Synthesis 4. Synthesis of Novel Compounds: The compound has been utilized in the synthesis of new chemical entities. For instance, a study explored the use of a derivative of 1-Propylsulfanyl-propan-2-one in the synthesis of novel diaryl-2,3-dihydro-1H-pyridin-4-ones via a double Mannich reaction-elimination tandem sequence (Devi & Perumal, 2007).

Chemical Properties and Analysis 5. Adsorption and Decomposition Studies: Research on the adsorption and decomposition of propan-2-ol, a closely related compound, provides insights into the interaction of similar compounds with various catalysts. This type of study is crucial for understanding chemical reactions and processes involving these compounds (Zawadzki et al., 2001).

properties

IUPAC Name

1-propylsulfanylpropan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12OS/c1-3-4-8-5-6(2)7/h3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNYLCZGMHUPYLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSCC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Propylsulfanyl-propan-2-one

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